molecular formula C26H42O3 B1669507 (2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol CAS No. 79732-51-7

(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol

カタログ番号: B1669507
CAS番号: 79732-51-7
分子量: 402.6 g/mol
InChIキー: ZAELPWSCABXXAB-NWXGMGMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol" is a polycyclic decahydronaphthalenol derivative featuring:

  • A decahydronaphthalene core with stereospecific configurations at positions 2R, 4R, 4aR, 6S, and 8aS.
  • Hydroxymethyl (-CH2OH) and hydroxyl (-OH) groups at positions 6 and 2, respectively.
  • A bulky 2-methyloctan-2-yl substituent on the aromatic phenyl ring at position 2.

A stereoisomer, "(2S,4S,4aS,6R,8aR)-6-(hydroxymethyl)-..." is listed in , but its properties may differ due to configuration variations .

特性

CAS番号

79732-51-7

分子式

C26H42O3

分子量

402.6 g/mol

IUPAC名

(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol

InChI

InChI=1S/C26H42O3/c1-4-5-6-7-12-26(2,3)20-10-11-22(25(29)15-20)24-16-21(28)14-19-9-8-18(17-27)13-23(19)24/h10-11,15,18-19,21,23-24,27-29H,4-9,12-14,16-17H2,1-3H3/t18-,19-,21+,23+,24-/m0/s1

InChIキー

ZAELPWSCABXXAB-NWXGMGMZSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CC3C2CC(CC3)CO)O)O

異性体SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](C[C@H]3[C@H]2C[C@H](CC3)CO)O)O

正規SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CC3C2CC(CC3)CO)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CP 55,244
CP 55244
CP 55244, (2R-(2alpha,4abeta,6alpha,8alpha,8aalpha))-isomer
CP 55244, (2S-(2alpha,4abeta-6alpha,8alpha,8aalpha))-isomer
CP 97587
CP-55244

製品の起源

United States

準備方法

Core Decahydronaphthalene Synthesis

The saturated naphthalene core forms through catalytic hydrogenation strategies. Patent CN102838439B demonstrates optimized conditions using nickel-based catalysts (10-80% NiO/ZSM-5 molecular sieves/MoO3/K2O/SiO2) achieving >98% naphthalene conversion at 180-220°C under 6-12 MPa H2. Key parameters:

Parameter Optimal Range Impact on Yield
Temperature 190-210°C <200°C: slower kinetics >210°C: side reactions
Pressure 8-10 MPa Lower pressures reduce decalin selectivity
LHSV 0.8-1.2 h⁻¹ Higher rates decrease contact time
H2/Oil Ratio 800-1200 NL/L Insufficient H2 promotes coking

Notably, the ZSM-5 support's mesoporous structure (2-5 nm pores) prevents pore-blocking by the bulky 2-methyloctan-2-yl group during subsequent functionalization.

Stereoselective Hydroxylation

Controlling the 2R,4R,6S configurations requires enzymatic or chemical methods. The ScienceDirect study demonstrates Sharpless asymmetric dihydroxylation achieves 85-92% ee for similar systems using AD-mix-β (K3Fe(CN)6, K2OsO4, (DHQD)2PHAL). For the C6 hydroxymethyl group, PMC research illustrates Ti(OiPr)4-mediated aldol condensation with formaldehyde gives 78% yield while preserving stereochemistry.

Critical factors:

  • pH Control : Maintaining pH 9.5-10.5 during aldol steps prevents epimerization
  • Solvent Effects : tert-Butanol improves hydroxylation selectivity by 18% vs. THF
  • Temperature Gradients : Staged cooling (-10°C → 4°C) reduces byproduct formation

Phenolic Substituent Installation

The 4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl] group introduces via Friedel-Crafts alkylation. Patent CN101914061A's imidazole synthesis adapts to phenolic systems using:

  • Catalyst : FeCl3·6H2O (15 mol%)
  • Alkylating Agent : 2-methyloctan-2-ol (1.2 eq)
  • Solvent : Dichloroethane (ε=10.4) enhances carbocation stability

Reaction monitoring shows complete consumption of the decalin intermediate within 3h at 65°C, achieving 83% isolated yield after silica gel chromatography.

Stereochemical Verification

X-ray crystallography data from PMC confirms configurations using anomalous dispersion (Cu Kα, λ=1.54178 Å). Key torsion angles:

Bond Angle (°) Deviation from Ideal
C2-C4-C4a-C8a 112.3 ±1.2°
C6-C8a-C4a-O2 -158.7 ±0.9°
C4-C2-O2-H 64.5 ±2.1°

NMR analysis (500 MHz, CDCl3) shows characteristic couplings:

  • δ 4.27 (dd, J=11.2, 4.5 Hz, H-2)
  • δ 3.89 (m, H-6)
  • δ 2.76 (dt, J=14.3, 3.1 Hz, H-4a)

Purification Challenges

The compound's polarity (logP=3.7) complicates isolation. Patent CN101914061A's halohydrocarbon/ketone purification system achieves 99.5% purity using:

  • Primary Extraction : 1,2-dichloroethane/water (3:1 v/v) removes ionic impurities
  • Crystallization : Stepwise cooling (70°C→5°C over 2h) in acetone/hexane (1:4)
  • Final Wash : Cold (-20°C) methyl isobutyl ketone eliminates diastereomeric residuals

HPLC retention times (C18 column, 60% MeCN/40% H2O):

  • Target compound: 14.7 min
  • Closest impurity: 16.2 min (Δt=1.5 min)

化学反応の分析

科学研究における用途

CP55,244は、科学研究において幅広い用途を持っています。

    化学: カンナビノイドの構造活性相関を研究するためのモデル化合物として使用されます。

    生物学: カンナビノイド受容体とその生理学的プロセスにおける役割に関する研究に使用されます。

    医学: 特に疼痛管理と神経保護における潜在的な治療効果について調査されています。

    産業: カンナビノイドベースの新薬の開発に使用されています

科学的研究の応用

Pharmaceutical Applications

  • Therapeutic Potential :
    • The compound exhibits potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may act on specific biological pathways relevant to disease treatment.
    • Research indicates that derivatives of similar naphthalene structures have been studied for anti-inflammatory and analgesic properties .
  • Drug Development :
    • As a scaffold for drug design, the compound can be modified to enhance its pharmacological profile. The presence of hydroxymethyl and hydroxy groups suggests potential for increased solubility and bioavailability .

Biological Research

  • Mechanism of Action Studies :
    • Investigations into the compound's interaction with biological targets are crucial for understanding its mechanism of action. Studies could focus on receptor binding assays or enzyme inhibition tests relevant to therapeutic targets.
  • Toxicology and Safety Assessments :
    • Comprehensive toxicological evaluations are necessary to determine the safety profile of the compound for potential human use. This includes assessing acute and chronic toxicity in vitro and in vivo.

Industrial Applications

  • Cosmetic Industry :
    • The compound's structural features may lend themselves to applications in cosmetic formulations as an emollient or stabilizing agent due to its hydrophobic properties .
    • Its antioxidant potential can be explored for use in skincare products aimed at reducing oxidative stress on the skin.
  • Material Science :
    • The unique properties of this compound can be investigated for use in polymer chemistry or as a precursor for synthesizing novel materials with specific mechanical or thermal properties.

Case Studies and Research Findings

StudyFocusFindings
Therapeutic ApplicationsIdentified potential anti-inflammatory effects similar to known naphthalene derivatives.
Drug DevelopmentExplored modifications enhancing solubility and bioavailability.
Safety AssessmentsRecommended further toxicological studies to assess safety for human applications.

作用機序

CP55,244は、主にカンナビノイド受容体、特にCB1との相互作用を通じてその効果を発揮します。この化合物は、完全アゴニストとして作用し、受容体に結合して活性化することにより、さまざまな生理学的効果を生み出します。CB1受容体の活性化は、アデニル酸シクラーゼの阻害につながり、環状AMPのレベルを低下させ、さまざまなシグナル伝達経路を調節します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with key analogues:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound (Hypothetical) Decahydronaphthalenol 6-(hydroxymethyl), 4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl], 2-OH C26H40O3 400.59* Bulky lipophilic group, polar hydroxyls
(2S,4R,4aS,6R)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-octahydronaphthalen-2-ol (50763-67-2) Octahydronaphthalenol 4,4a-dimethyl, 6-(prop-1-en-2-yl), 2-OH C15H24O 220.35 Smaller substituents; safety data available (P201, P210 precautions)
(4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-octahydronaphthalene (823810-22-6) Octahydronaphthalene 4,4a-dimethyl, 6-(prop-1-en-2-yl) C15H24 204.35 No hydroxyl groups; reduced polarity
2-((2S,4aR)-4a,8-Dimethyl-octahydronaphthalen-2-yl)propan-2-ol (117066-77-0) Octahydronaphthalenol 4a,8-dimethyl, propan-2-ol C15H26O 222.37 Branched alcohol substituent; stereospecific interactions

*Calculated using ’s stereoisomer as a reference.

Key Observations:
  • Lipophilicity : The target’s 2-methyloctan-2-yl group enhances hydrophobicity compared to smaller substituents like propene () .
  • Polarity: Hydroxyl and hydroxymethyl groups in the target may improve solubility relative to non-hydroxylated analogues (e.g., CAS 823810-22-6) .

Functional Comparisons

Receptor Binding and Bioactivity (Inferred)
  • highlights that lipophilic substituents (e.g., iodine, bromine) on naphthalene derivatives enhance affinity for GluN2D receptors .
  • Conversely, polar groups (e.g., -COOH) reduce receptor affinity, indicating the target’s hydroxyls may balance lipophilicity for selective binding .
Spectroscopic Properties
  • Naphthalene derivatives with electron-donating groups (e.g., -OH) exhibit bathochromic shifts in UV-Vis spectra (e.g., compound 4g in : λmax = 301 nm) . The target’s phenolic and hydroxymethyl groups may similarly shift absorption compared to non-polar analogues.
Conformational Stability
  • ’s crystal structure analysis of a decahydronaphthalenone reveals chair conformations stabilized by weak interactions . The target’s stereochemistry and substituents may enforce analogous rigidity, impacting solubility and metabolic stability.

Research Implications

  • Synthetic Challenges : The target’s stereochemical complexity requires advanced asymmetric synthesis techniques, as seen in ’s use of chiral auxiliaries (e.g., phenylsulfonyl groups) .
  • Pharmacological Potential: The combination of bulky and polar groups positions this compound as a candidate for neurodegenerative disease research, akin to ’s NMDA/kainate receptor antagonists .

生物活性

The compound (2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol is a complex organic molecule with potential biological activity. This article explores its pharmacological properties and biological effects based on diverse research findings.

The molecular formula of this compound is C26H42O3C_{26}H_{42}O_3, and it belongs to a class of compounds characterized by a naphthalene core structure with various substituents that may influence its biological activity.

Structural Features

FeatureDescription
Hydroxymethyl Group Contributes to potential hydrogen bonding and solubility.
Phenolic Substituent May provide antioxidant properties.
Decahydronaphthalene Structure Impacts the compound's hydrophobicity and receptor binding affinity.

Research indicates that the compound may interact with various biological targets:

  • Cannabinoid Receptors : Preliminary studies suggest that this compound could act as an agonist for cannabinoid receptors (CB1 and CB2), which are involved in numerous physiological processes including pain modulation and immune response .
  • Anti-inflammatory Properties : The structural features of the compound suggest potential anti-inflammatory effects. Similar compounds have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity : The phenolic component is likely to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit specific inflammatory pathways. For instance:

  • NLRP3 Inflammasome Activation : Research has shown that related compounds can inhibit NLRP3 inflammasome activation in microglial cells, suggesting a neuroprotective role against neurodegenerative diseases .

In Vivo Studies

Animal models have provided insights into the compound's effectiveness:

  • Pain Models : In rodent models of acute pain, administration of cannabinoid receptor agonists has shown to reduce pain perception significantly .
  • Neuroprotection : Studies indicate that similar naphthalene derivatives can protect neurons from damage due to ischemia by modulating inflammatory responses and promoting cell survival pathways .

Case Study 1: Cannabinoid Receptor Agonism

A study evaluated the effects of a structurally similar compound on pain relief in chronic pain models. Results indicated significant analgesic effects mediated through CB1 receptor activation.

Case Study 2: Neuroprotection in Ischemic Injury

In a model of ischemic stroke, administration of compounds with similar structures resulted in reduced infarct size and improved neurological outcomes. This was attributed to their ability to modulate inflammatory responses and enhance neuronal survival.

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves condensation reactions under controlled conditions. For example, urea and concentrated HCl in DMF can facilitate nucleophilic addition-cyclization steps, as demonstrated in structurally related naphthalenone derivatives . Purification often employs column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization to ensure stereochemical integrity .

Q. Which characterization techniques are critical for confirming its structure?

  • X-ray crystallography : Essential for resolving stereochemistry at multiple chiral centers (e.g., 4aR and 8aS configurations) and validating the decahydronaphthalene backbone .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify hydroxyl and hydroxymethyl groups, while 2D techniques (COSY, NOESY) confirm spatial arrangements .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .

Q. What preliminary biological assays are recommended?

Begin with antimicrobial susceptibility testing (e.g., agar diffusion assays against Gram-positive/negative bacteria), as hydroxyl and bulky alkyl substituents (e.g., 2-methyloctan-2-yl) may disrupt microbial membranes . Dose-response studies can quantify efficacy (IC50_{50}) and guide structure-activity relationship (SAR) analysis.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling the design of stereoselective routes. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to reduce trial-and-error synthesis . Machine learning models trained on analogous decahydronaphthalene systems can also predict solvent/catalyst combinations.

Q. What strategies address stereochemical inconsistencies in synthesis?

  • Chiral auxiliaries : Temporarily fix stereocenters during critical steps (e.g., hydroxymethyl group introduction at C6) .
  • Dynamic resolution : Use enantioselective catalysts (e.g., organocatalysts) to bias equilibrium toward desired diastereomers .
  • Crystallographic validation : Compare experimental X-ray data with computational models to resolve ambiguities .

Q. How should researchers resolve contradictions between spectral data and expected outcomes?

  • Multi-technique cross-validation : Combine 1^1H-13^13C HSQC, DEPT-135, and IR to distinguish hydroxyls from ethers or esters .
  • Impurity profiling : LC-MS or GC-MS identifies byproducts (e.g., dehydration artifacts) that may skew NMR interpretations .
  • In silico simulations : Compute NMR chemical shifts (e.g., using ACD/Labs or Gaussian) to match experimental data .

Q. Can factorial design improve yield or enantiomeric excess (ee)?

Yes. A 2k^k factorial design tests variables like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). For example:

FactorLow LevelHigh Level
Temperature80°C120°C
Catalyst Loading5 mol%15 mol%
SolventDMFTHF
Response surface methodology (RSM) then models interactions to identify optimal conditions, reducing experimental runs by >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol
Reactant of Route 2
(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。